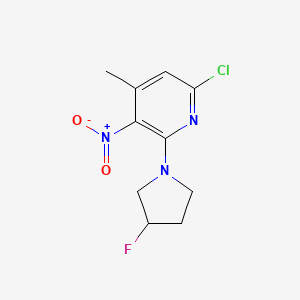
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, fluoropyrrolidinyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3-fluoropyrrolidine under controlled conditions. The reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes. The fluoropyrrolidinyl group may enhance binding affinity to specific targets due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the fluoropyrrolidinyl and methyl groups, making it less complex.
4-Methyl-2-nitropyridine: Lacks the chloro and fluoropyrrolidinyl groups.
3-Fluoropyrrolidine: Lacks the pyridine ring and other substituents.
Uniqueness
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, along with the fluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
1956364-83-2 |
|---|---|
Molecular Formula |
C10H11ClFN3O2 |
Molecular Weight |
259.66 g/mol |
IUPAC Name |
6-chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H11ClFN3O2/c1-6-4-8(11)13-10(9(6)15(16)17)14-3-2-7(12)5-14/h4,7H,2-3,5H2,1H3 |
InChI Key |
UMCBBJJPBBMCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















